molecular formula C16H16BrFN4O2 B2987963 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide CAS No. 2034501-86-3

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Cat. No. B2987963
CAS RN: 2034501-86-3
M. Wt: 395.232
InChI Key: HKNQMXGYHIEEQT-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide is a novel compound with potential applications in scientific research. It is a member of the nicotinamide family of compounds and has been synthesized using a unique method.

Scientific Research Applications

Supramolecular Chemistry and Coordination Complexes

Nicotinamide derivatives, including structures related to 5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide, have been utilized in the synthesis of supramolecular structures and coordination complexes. For example, nicotinamide has been employed as a supramolecular reagent in the synthesis of new copper(II) bromo-, iodo-, fluoro-, and dibromobenzoate complexes. These compounds demonstrate the potential of nicotinamide derivatives in forming diverse supramolecular arrays, offering insights into molecular design and the creation of novel materials with specific properties (Halaška et al., 2016).

Anti-Angiogenic Agents

Nicotinamide derivatives have shown promise as anti-angiogenic agents, inhibiting vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling, which is crucial in tumor growth and metastasis. Research indicates that certain nicotinamide derivatives significantly inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs), suggesting their potential in cancer therapy as inhibitors of angiogenesis (Choi et al., 2013).

Synthesis of Pyrimidine Derivatives

The synthesis of various pyrimidine derivatives, including those involving bromo-nicotinamide and fluorinated pyrimidines, is fundamental in developing compounds with potential pharmaceutical applications. For instance, the synthesis of 5-Bromo-nicotinonitrile from 5-Bromo-nicotinic acid demonstrates the utility of these compounds in generating key intermediates for further chemical transformations (Qi-fan, 2010).

Potential Anti-Tumor Applications

The co-crystal formation of nicotinamide derivatives with other compounds, like 5-Fluorouracil-nicotinamide (5-FU-NCM), has been explored for potential anti-tumor applications. These co-crystals exhibit enhanced solubility, lower toxicity, and improved anti-tumor effects in both in vitro and in vivo models, highlighting the therapeutic potential of nicotinamide derivatives in oncology (Zhang et al., 2020).

Antitubercular Activity

Research into fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines, starting from commercially available 5-bromopyrimidine, has shown promising activity against Mycobacterium tuberculosis. This work underscores the importance of fluorinated nicotinamide derivatives in developing new antitubercular agents, offering a pathway to address resistance issues in tuberculosis treatment (Verbitskiy et al., 2016).

properties

IUPAC Name

5-bromo-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrFN4O2/c17-11-5-10(6-19-7-11)15(23)22-13-1-3-14(4-2-13)24-16-20-8-12(18)9-21-16/h5-9,13-14H,1-4H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQMXGYHIEEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.